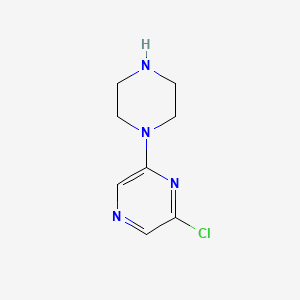

2-Chloro-6-(1-piperazinyl)pyrazine

Overview

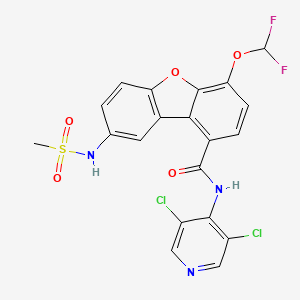

Description

Mechanism of Action

Target of Action

MK-212 is primarily a serotonin agonist . This means that it binds to and activates serotonin receptors in the brain. Serotonin is a neurotransmitter that plays a key role in mood regulation, and serotonin receptors are the primary targets of many antidepressant and antipsychotic medications .

Mode of Action

As a serotonin agonist, MK-212 mimics the action of serotonin by binding to serotonin receptors, particularly the 5-HT1C and 5-HT2 subtypes . This binding stimulates the receptors, triggering a series of events within the cell that lead to the observed effects of the compound .

Biochemical Pathways

Upon activation by MK-212, the serotonin receptors can trigger several downstream effects. One of the key pathways involves the stimulation of phosphoinositide hydrolysis in the cerebral cortex . This biochemical process plays a crucial role in signal transduction, helping to transmit the signal from the activated receptor to other parts of the cell .

Pharmacokinetics

It is known that the compound can cross the blood-brain barrier, allowing it to exert its effects directly on the brain .

Result of Action

The activation of serotonin receptors by MK-212 can lead to a variety of effects. For instance, it has been found to promote the secretion of serum prolactin and cortisol in humans . These hormones play roles in stress response, immune function, and various other physiological processes .

Biochemical Analysis

Biochemical Properties

MK-212 has been identified as a selective 5-HT2C serotonin receptor agonist . This means that it can bind to these receptors and activate them, influencing the biochemical reactions that these receptors are involved in.

Cellular Effects

MK-212 has been shown to have significant effects on various types of cells and cellular processes. For example, it has been found to promote the secretion of serum prolactin and cortisol in humans . These hormones play crucial roles in various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of MK-212 is primarily related to its role as a serotonin agonist. It binds to and activates 5-HT2C serotonin receptors, which can lead to various downstream effects, including changes in gene expression, enzyme activation or inhibition, and other cellular processes . The exact molecular mechanisms are still being researched.

Dosage Effects in Animal Models

While specific studies on the dosage effects of MK-212 in animal models are limited, some research has been conducted on related compounds. For example, in experiments performed on mice, varying concentrations of MK-212 were administered, and its effects were observed

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MK-212 involves the reaction of 2-chloropyrazine with piperazine. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate, and the solvent used is often an alcohol like ethanol or methanol. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In industrial settings, the production of MK-212 follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

MK-212 undergoes several types of chemical reactions, including:

Oxidation: MK-212 can be oxidized to form various oxidation products.

Reduction: Reduction reactions can convert MK-212 into different reduced forms.

Substitution: The chlorine atom in MK-212 can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of MK-212 can lead to the formation of hydroxylated derivatives, while substitution reactions can yield various substituted pyrazine derivatives .

Scientific Research Applications

MK-212 has a wide range of scientific research applications, including:

Chemistry: It is used as a reference compound in studies involving serotonin receptor agonists.

Biology: MK-212 is employed in research on the central nervous system and its interaction with serotonin receptors.

Medicine: The compound is studied for its potential therapeutic effects in conditions such as anxiety and depression.

Industry: MK-212 is used in the development of new pharmaceuticals and as a tool in drug discovery.

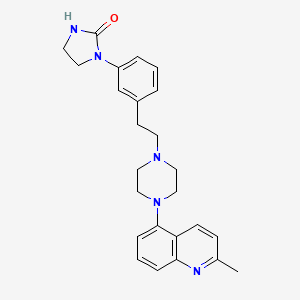

Comparison with Similar Compounds

Similar Compounds

2C-B-PP: Another serotonin receptor agonist with similar pharmacological properties.

mCPP: A compound that also acts on serotonin receptors and has similar effects on the central nervous system.

Quipazine: A serotonin receptor agonist with comparable biological activities.

Uniqueness of MK-212

MK-212 is unique in its specific interaction with the 5-HT2C receptor and its ability to promote the secretion of serum prolactin and cortisol. This makes it a valuable tool in research on the central nervous system and serotonin receptor pharmacology .

Properties

IUPAC Name |

2-chloro-6-piperazin-1-ylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN4/c9-7-5-11-6-8(12-7)13-3-1-10-2-4-13/h5-6,10H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJAWPFJGFFNXQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CN=CC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

61655-58-1 (mono-hydrochloride) | |

| Record name | 6-Chloro-2-(1-piperazinyl)pyrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064022271 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80214007 | |

| Record name | MK 212 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80214007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64022-27-1 | |

| Record name | 2-Chloro-6-(1-piperazinyl)pyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64022-27-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-2-(1-piperazinyl)pyrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064022271 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MK-212 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12111 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 64022-27-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=317326 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MK 212 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80214007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MK-212 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62C3N7238U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of MK-212?

A1: MK-212 primarily acts as an agonist at serotonin receptors, particularly 5-HT2C and 5-HT2B subtypes. [, , , , , , , , , , , , , ] It exerts its effects by binding to these receptors and mimicking the action of serotonin, leading to various downstream signaling events.

Q2: Does MK-212 affect hormone secretion?

A2: Yes, MK-212 has been shown to influence various hormone levels. For instance, it increases plasma levels of adrenocorticotropic hormone, prolactin, and oxytocin. [] It also elevates plasma renin concentration but only after pretreatment with desipramine, a norepinephrine uptake blocker. [] Additionally, MK-212 stimulates the release of α-melanocyte-stimulating hormone, which is blocked by pretreatment with a dopamine agonist, suggesting an interaction between dopaminergic and serotonergic systems in regulating this hormone. []

Q3: How does MK-212 impact drinking behavior?

A3: Intracerebroventricular administration of MK-212 significantly reduces water intake in water-deprived rats. [] This effect is likely mediated through 5-HT receptors in the periventricular hypothalamus. [] MK-212 also reduces drinking behavior induced by angiotensin II and carbachol, with a more pronounced effect on the cholinergic agonist. [] These findings suggest the involvement of the central serotonergic system in modulating thirst and drinking behavior.

Q4: What is the molecular formula and weight of MK-212?

A4: The molecular formula of MK-212 is C8H9ClN4, and its molecular weight is 196.65 g/mol.

Q5: Is there any spectroscopic data available for MK-212?

A5: While the provided research papers do not offer detailed spectroscopic data, structural information can be found in chemical databases like PubChem and ChemSpider.

Q6: Is there information on the material compatibility and stability of MK-212?

A6: The provided research articles primarily focus on the pharmacological aspects of MK-212 and do not provide data on its material compatibility or stability under various conditions.

Q7: Does MK-212 possess any catalytic properties or find applications in catalysis?

A7: The research papers provided do not indicate any catalytic properties or applications of MK-212. Its primary focus is its interaction with serotonin receptors and its subsequent pharmacological effects.

Q8: How do structural modifications to MK-212 affect its activity, potency, and selectivity?

A8: While the provided research primarily focuses on the effects of MK-212 itself, some studies use related compounds to explore SAR. For example, the relative efficacies of piperazine derivatives at 5-HT2 and 5-HT1C receptors were investigated, revealing differences in agonist and antagonist properties based on subtle structural variations. [, ] Further research focusing on the SAR of MK-212 would be valuable in designing more selective and potent compounds targeting specific serotonin receptor subtypes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1h-[1,2,4]Oxadiazolo[4,3-a]quinoxalin-1-one](/img/structure/B1677183.png)

![Ethanol, 2,2'-[[4-[4-(phenoxymethyl)phenyl]butyl]imino]bis-](/img/structure/B1677184.png)